N,N-diallylnicotinamide
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Overview
Description
N,N-Diallylnicotinamide is an organic compound with the molecular formula C12H14N2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with two allyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diallylnicotinamide can be synthesized through the reaction of nicotinamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Nicotinamide+2Allyl Bromide→this compound+2HBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-Diallylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Diallylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of nicotinamide-related pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diallylnicotinamide involves its interaction with various molecular targets. It can act as a ligand for certain enzymes, modulating their activity. The allyl groups may also participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets are still under investigation, but its structural similarity to nicotinamide suggests it may influence NAD+ related pathways.
Comparison with Similar Compounds
N,N-Diethylnicotinamide: Similar in structure but with ethyl groups instead of allyl groups.
Nicotinamide: The parent compound without any substitutions on the amide nitrogen.
N,N-Dimethylnicotinamide: Contains methyl groups instead of allyl groups.
Uniqueness: N,N-Diallylnicotinamide is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The allyl groups make it more versatile in synthetic applications and may provide unique interactions in biological systems.
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h3-7,10H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYLOORVHUBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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